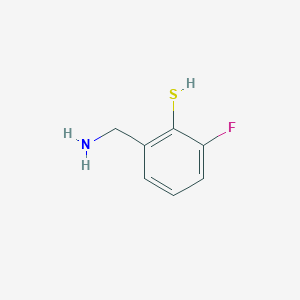

2-(Aminomethyl)-6-fluorobenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

779296-45-6 |

|---|---|

Molecular Formula |

C7H8FNS |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(aminomethyl)-6-fluorobenzenethiol |

InChI |

InChI=1S/C7H8FNS/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 |

InChI Key |

LVXOIBIZYFAAPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)CN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 6 Fluorobenzenethiol

Reactions Involving the Thiol Group (-SH)

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation, and it readily participates in coordination with metal ions.

Nucleophilic Additions and Substitutions with Thiol Functionality

The thiol group of 2-(aminomethyl)-6-fluorobenzenethiol, and thiolates derived from it, are excellent nucleophiles in various organic reactions. chemistrysteps.comyoutube.com Thiolates, being the conjugate bases of thiols, exhibit enhanced nucleophilicity. youtube.com This property allows them to participate in nucleophilic substitution reactions, such as SN2 reactions with alkyl halides, leading to the formation of thioethers. chemistrysteps.comlibretexts.org The high nucleophilicity of sulfur makes these reactions efficient. chemistrysteps.com

Furthermore, the thiol group can engage in nucleophilic conjugate additions to activated alkynes, a reaction that has gained prominence for its efficiency and compatibility with "click chemistry" principles. bham.ac.uk These reactions are often facilitated by base catalysis, which increases the concentration of the more nucleophilic thiolate anion. bham.ac.uk

| Reaction Type | Reactant | Product | Key Features |

| SN2 Substitution | Alkyl Halide | Thioether | High nucleophilicity of the thiol/thiolate. chemistrysteps.comlibretexts.org |

| Conjugate Addition | Activated Alkyne | Vinyl Sulfide | Efficient and often meets "click chemistry" criteria. bham.ac.uk |

Oxidation Reactions Leading to Disulfides and Higher Oxidation States

The oxidation of thiols is a fundamental process in organic chemistry, often leading to the formation of disulfide bonds (S-S). researchgate.net This conversion is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org Mild oxidizing agents can facilitate this oxidative coupling. chemistrysteps.com The resulting disulfide bridges are crucial structural elements in many biologically important molecules. libretexts.orglibretexts.org

Further oxidation of the disulfide can lead to higher oxidation states of sulfur, such as thiosulfinates and thiosulfonates. mdpi.comnih.gov For instance, the oxidation of disulfides with hydrogen peroxide in the presence of a catalyst can yield thiosulfinates. mdpi.com These reactions provide pathways to a variety of organosulfur compounds with diverse properties. researchgate.netnih.gov Peroxynitrite, for example, can react with thiols to produce both S-nitrosothiols and disulfides, with the product distribution being pH-dependent. researchgate.net

| Oxidation Product | Description | Significance |

| Disulfide | Formed by the oxidative coupling of two thiol groups. chemistrysteps.comresearchgate.net | Key structural motif in many natural products and pharmaceuticals. researchgate.netlibretexts.org |

| Thiosulfinate | An intermediate oxidation state between a disulfide and a thiosulfonate. mdpi.comnih.gov | Can function as antioxidants and radical inhibitors. mdpi.com |

| Thiosulfonate | A higher oxidation state of sulfur derived from disulfide oxidation. nih.gov | Represents further oxidation beyond the thiosulfinate stage. |

Chelation and Coordination with Metal Centers

The thiol group, being a soft Lewis base, exhibits a strong affinity for many metal ions, making this compound a potential chelating agent. bohrium.commdpi.com Thiol-containing compounds are known to form stable complexes with a wide range of metals. bohrium.comnih.gov The presence of both a soft thiol donor and a harder amine donor in the same molecule allows for versatile coordination behavior. bohrium.com

Chelation therapy, which utilizes the ability of molecules to bind to and facilitate the removal of toxic metal ions from the body, often employs thiol-containing ligands. nih.govnih.gov The coordination chemistry of such compounds is a broad field, with applications in catalysis, materials science, and bioinorganic chemistry. mdpi.com

Reactions Involving the Aminomethyl Group (-CH2NH2)

The aminomethyl group provides a site for N-alkylation, acylation, and other derivatizations, and can also act as a nucleophile or base.

Amine-Based Derivatizations (e.g., Amidation, Alkylation, Cyclization)

The primary amine of the aminomethyl group is nucleophilic and can readily undergo a variety of derivatization reactions. Amidation, the reaction with carboxylic acids or their derivatives, can be used to introduce acyl groups. For instance, reaction with S-trityl protected thioacetic acid followed by deprotection is a method to introduce a thiomethylcarbonyl linker via an amide bond. nih.gov

Alkylation of the amine with alkyl halides can introduce new alkyl substituents. nih.gov Furthermore, the aminomethyl group can participate in cyclization reactions. For example, intramolecular SNAr reactions can occur if a suitable leaving group is present on the aromatic ring, leading to the formation of heterocyclic structures. nih.gov Mannich-type reactions, involving formaldehyde (B43269) and a secondary amine, can also be used to introduce aminomethyl substituents onto other molecules. nih.gov

| Derivatization | Reagent Type | Product Type |

| Amidation | Carboxylic acid derivative | N-Acyl derivative. nih.govnih.gov |

| Alkylation | Alkyl halide | N-Alkyl derivative. nih.gov |

| Cyclization | Intramolecular electrophile | Heterocyclic compound. nih.govbeilstein-journals.org |

Role as a Nucleophilic or Basic Center in Organic Transformations

The aminomethyl group, containing a lone pair of electrons on the nitrogen atom, can function as both a nucleophile and a Brønsted-Lowry base. masterorganicchemistry.com As a nucleophile, it can attack electron-deficient centers to form new covalent bonds. masterorganicchemistry.comlibretexts.org Its nucleophilicity is influenced by factors such as charge and the solvent environment. libretexts.org

Reactivity of the Fluorinated Aromatic Ring

The presence of a fluorine atom on the aromatic ring of this compound introduces a unique set of reactivity patterns, governed by the electronic properties of the halogen and its interplay with the aminomethyl and thiol substituents.

Aromatic Substitution Patterns and Regioselectivity on Fluoro-Substituted Rings

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is dictated by the directing effects of the three substituents: the fluorine atom, the aminomethyl group (-CH₂NH₂), and the thiol group (-SH).

The thiol (-SH) and aminomethyl (-CH₂NH₂) groups are generally considered activating groups and ortho, para-directors. The sulfur atom of the thiol group can donate its lone pair of electrons into the ring via resonance, thus activating the ortho and para positions. Similarly, while the aminomethyl group's primary influence is weakly activating through hyperconjugation and a weak inductive effect, it also directs incoming electrophiles to the ortho and para positions.

In this compound, the substituents are located at positions 1, 2, and 6. The available positions for substitution are C3, C4, and C5. The directing effects of the existing substituents on these positions can be summarized as follows:

| Substituent | Position | Directing Effect | Activated/Deactivated Positions |

| -SH | C1 | ortho, para-director (Activating) | C2 (blocked), C6 (blocked), C4 |

| -CH₂NH₂ | C2 | ortho, para-director (Weakly Activating) | C3 , C5 (blocked), C1 (blocked) |

| -F | C6 | ortho, para-director (Deactivating) | C1 (blocked), C5 , C3 |

Based on the cumulative influence, the directing effects are complex:

Position C3: Activated by the aminomethyl group (ortho) and influenced by the fluorine atom (para).

Position C4: Strongly activated by the thiol group (para) and meta to both the aminomethyl and fluoro groups.

Position C5: Activated by the fluorine atom (ortho) and meta to the thiol group.

Considering that the thiol group is a more powerful activating group than the aminomethyl group, and that the fluorine atom is deactivating, electrophilic substitution is most likely to be directed to the C4 position, which is para to the strongly activating thiol group. The C3 position is also a potential site of reaction due to the influence of the aminomethyl and fluoro groups. The precise regioselectivity would likely depend on the nature of the electrophile and the reaction conditions. libretexts.org

For nucleophilic aromatic substitution (SNAr), the reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.orgyoutube.com In this molecule, the fluorine atom can act as a leaving group. The ring is not strongly activated for SNAr as it lacks potent electron-withdrawing groups like a nitro group. However, intramolecular nucleophilic attack is a possibility, as discussed in section 3.4.

Influence of Fluorine on Electron Density and Reactivity Profiles

The fluorine atom significantly modulates the electron density distribution and reactivity of the aromatic ring in this compound through a combination of inductive and resonance effects. nih.gov

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. nih.gov This effect decreases the electron density across the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org This deactivation affects all positions, but is strongest at the positions closest to the fluorine atom.

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. wikipedia.org This resonance effect increases the electron density, particularly at the ortho and para positions (C1, C3, and C5 relative to the fluorine at C6).

In this compound, the electron-donating thiol and aminomethyl groups counteract the deactivating inductive effect of the fluorine. The interplay of these groups leads to a complex electron density map. It is anticipated that the C4 position will have a relatively high electron density due to the strong +M effect of the para-thiol group, making it the most probable site for electrophilic attack.

| Effect | Fluorine (-F) | Thiol (-SH) | Aminomethyl (-CH₂NH₂) |

| Inductive Effect | Strongly withdrawing (-I) | Weakly withdrawing (-I) | Weakly donating (+I) |

| Resonance Effect | Weakly donating (+M) | Strongly donating (+M) | N/A (Hyperconjugation) |

| Overall Effect on Ring Reactivity | Deactivating | Activating | Weakly Activating |

| Directing Influence | ortho, para | ortho, para | ortho, para |

Catalytic Hydrodefluorination Processes and Related Transformations

Catalytic hydrodefluorination (HDF) is a significant transformation that involves the cleavage of a C-F bond and its replacement with a C-H bond. This process is of interest for the synthesis of partially fluorinated compounds from polyfluorinated precursors. mdpi.com Various transition-metal catalysts have been shown to be effective for the HDF of fluoroaromatic compounds. nih.gov

The C-F bond in this compound could potentially undergo HDF. The success of such a reaction would depend on the choice of catalyst and reaction conditions. Several catalytic systems have been reported for the HDF of fluoroarenes, including those based on ruthenium, iridium, and nickel. nih.govmdpi.comdntb.gov.ua

For instance, ruthenium N-heterocyclic carbene (NHC) complexes have been used for the HDF of hexafluorobenzene (B1203771) and pentafluorobenzene. nih.gov Iridium-based catalysts have also shown high efficiency and selectivity, often favoring cleavage of the C-F bond at the position para to an electron-withdrawing group. mdpi.com Given that the aminomethyl and thiol groups are electron-donating, the regioselectivity of HDF on this specific substrate might be different. Photoredox catalysis has also emerged as a powerful tool for the hydrodefluorination of electron-poor trifluoromethylarenes, a process that can be tolerant of various functional groups. nih.gov

The presence of the thiol and amino functionalities in this compound could potentially interfere with the catalytic cycle by coordinating to the metal center. Therefore, careful selection of the catalyst and optimization of reaction conditions would be crucial to achieve selective hydrodefluorination without affecting the other functional groups.

| Catalyst System | Metal | Typical Reductant | Comments |

| Ru(NHC)(PPh₃)₂(CO)H₂ | Ruthenium | Alkylsilanes | Shows selectivity for specific positions in polyfluoroarenes. nih.gov |

| Azairidacycle Complex | Iridium | HCOOK | Effective for selective defluorination, often at the para position. mdpi.com |

| [Ni₂(iPr₂Im)₄(COD)] | Nickel | Hydrosilanes | Capable of activating a wide range of C-X bonds, including C-F. researchgate.net |

| Organophotocatalyst | N/A | 4-hydroxythiophenol | Effective for electron-deficient trifluoromethylarenes. nih.gov |

Intramolecular Cyclization and Rearrangement Pathways Leading to Novel Scaffolds

The juxtaposition of the aminomethyl and thiol groups on the fluorinated aromatic ring of this compound provides a reactive template for intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. The thiol and amino functionalities can act as nucleophiles, targeting either the aromatic ring or an external electrophile to initiate cyclization.

A prominent potential pathway is the synthesis of benzothiazepine derivatives. 2-Aminobenzenethiols are well-known precursors for the synthesis of 1,5-benzothiazepines through condensation with α,β-unsaturated carbonyl compounds. nih.gov In a related fashion, this compound could undergo intramolecular cyclization to form a seven-membered ring. For example, reaction with a suitable two-carbon electrophilic synthon could lead to the formation of a fluorinated dihydro-1,4-benzothiazepine scaffold.

Another plausible cyclization pathway involves an intramolecular nucleophilic aromatic substitution (SNAr). The amino or thiol group could potentially displace the ortho-fluorine atom to form a five or six-membered ring, although this would likely require activation of the ring or harsh reaction conditions, as the ring is not inherently electron-deficient.

Furthermore, oxidative cyclization represents another avenue for creating novel scaffolds. For instance, oxidative N-N bond formation in related 2-aminomethyl-phenylamines is a known method for synthesizing indazoles. While a direct analogue is not present here, oxidative C-S or C-N bond-forming reactions could be envisaged under appropriate conditions to yield novel fused heterocyclic systems.

The specific cyclization pathway and the resulting molecular scaffold would be highly dependent on the reaction conditions, the presence of catalysts, and the nature of any external reagents employed. These potential transformations highlight the utility of this compound as a versatile building block in medicinal and materials chemistry.

Derivatives and Analogs of 2 Aminomethyl 6 Fluorobenzenethiol: Design and Synthesis Strategies

Structural Modifications at the Aminomethyl Moiety

The primary amine of the aminomethyl group serves as a versatile handle for introducing a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule. Key strategies include N-substitution and the construction of new heterocyclic rings.

Direct N-substitution of the primary amine is a fundamental strategy for creating secondary or tertiary amine derivatives. This is typically achieved through nucleophilic substitution or reductive amination.

N-Alkylation: Reaction with aliphatic halides (e.g., alkyl bromides or iodides) in the presence of a non-nucleophilic base can introduce simple alkyl chains.

N-Arylation and N-Heteroarylation: Coupling with aromatic or heteroaromatic halides, often facilitated by transition-metal catalysts (e.g., palladium-catalyzed Buchwald-Hartwig amination), allows for the attachment of aryl or heteroaryl groups.

Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an effective method for producing N-substituted derivatives with a broad range of functional groups.

These N-substitution reactions provide a direct route to a diverse library of compounds, as illustrated in the following table.

| Reagent Type | Example Reagent | Hypothetical Product Structure |

| Aliphatic Halide | Benzyl bromide | 2-(((Benzylamino)methyl)-6-fluorobenzenethiol |

| Heteroaromatic Halide | 2-Chloropyridine | 6-Fluoro-2-(((pyridin-2-ylamino)methyl)benzenethiol |

| Aromatic Aldehyde | Benzaldehyde | 2-(((Benzylamino)methyl)-6-fluorobenzenethiol |

This table is illustrative of potential synthetic outcomes.

While the aminomethyl group can be a component in the construction of larger heterocyclic systems, the direct cyclization of 2-(aminomethyl)-6-fluorobenzenethiol into common structures like indoles is not straightforward. Classic indole (B1671886) syntheses, such as the Fischer indole synthesis, require different starting materials like arylhydrazines and ketones. openmedicinalchemistryjournal.comnih.gov

However, the synthesis of piperazine (B1678402) derivatives is a viable strategy. Piperazines are frequently synthesized by combining two molecular fragments. nih.govorganic-chemistry.orgnih.gov A plausible approach involving this compound could be its reaction with a bis-electrophile. For instance, reaction with a substituted ethylenediamine (B42938) or a dihalide could lead to the formation of a piperazine ring, incorporating the original aminomethyl nitrogen into the new heterocyclic structure. Modern synthetic methods, including palladium-catalyzed cyclizations and visible-light-promoted reactions, offer numerous pathways to construct the piperazine core. organic-chemistry.org

Structural Modifications at the Thiol Moiety

The thiol group is a highly reactive nucleophile, providing a second, independent site for derivatization. Common modifications include converting the thiol into thioethers, thioesters, and various oxidized sulfur species.

The strong nucleophilicity of the thiolate anion, readily formed in the presence of a base, facilitates efficient S-alkylation and S-acylation.

S-Alkylation: Reaction with alkyl halides is a standard method for forming thioethers (sulfides). This reaction is typically rapid and high-yielding.

S-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of thioesters. Thioesters are valuable synthetic intermediates and are a common motif in biologically active molecules.

Oxidation of the thiol group opens pathways to sulfur derivatives in higher oxidation states, such as sulfonamides and sulfones, which are prominent functional groups in medicinal chemistry. ekb.egresearchgate.net

Sulfonamides: A common route to sulfonamides begins with the oxidation of the thiol to a sulfonyl chloride, for example, using chlorine in the presence of water. The resulting sulfonyl chloride is then reacted with a primary or secondary amine to furnish the desired sulfonamide. nih.govnih.gov

Sulfones: The synthesis of sulfones typically proceeds via a two-step sequence. First, the thiol is converted to a thioether via S-alkylation as described above. Second, the thioether is oxidized using an appropriate oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Careful control of the reaction conditions can selectively yield the sulfoxide (B87167) (a single oxidation) or the sulfone (a double oxidation). organic-chemistry.orgmdpi.com

The following table illustrates a potential synthetic pathway from the parent thiol to a sulfone derivative.

| Step | Reagent(s) | Intermediate/Product |

| 1. S-Alkylation | Methyl iodide, Base | (2-(Aminomethyl)-6-fluorophenyl)(methyl)sulfane |

| 2. Oxidation | Hydrogen Peroxide (H₂O₂) | 1-(Aminomethyl)-3-fluoro-2-(methylsulfonyl)benzene |

This table represents a plausible, multi-step synthetic transformation.

Computational Chemistry and Theoretical Characterization of 2 Aminomethyl 6 Fluorobenzenethiol and Its Derivatives

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research for their balance of accuracy and computational cost. physchemres.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. physchemres.org DFT calculations are employed to determine the optimized molecular geometry of 2-(Aminomethyl)-6-fluorobenzenethiol, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. ekb.eg These calculations can provide a detailed picture of the molecule's three-dimensional shape.

The stability of different conformers of molecules like 2-fluoroacetaldehyde has been successfully investigated using various DFT functionals, which can also be applied to the title compound to understand its conformational preferences. ekb.eg By calculating the total energy of different geometric arrangements, the most stable structure can be identified. researchgate.net The electronic properties derived from these calculations, such as the distribution of electron density, can reveal key features about the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| C-F | 1.36 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N | 1.47 | ||

| S-H | 1.34 | ||

| N-H | 1.01 | ||

| C-S-H | 96.5 | ||

| C-C-F | 119.8 | ||

| C-C-N | 112.3 | ||

| H-N-H | 108.9 | ||

| F-C-C-S | 0.5 | ||

| S-C-C-N | 179.8 | ||

| Note: This data is illustrative and would be generated from specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions where electron density is most available for donation and where it can be accepted. This information is vital for understanding its reaction mechanisms. The energies of the HOMO and LUMO can be correlated with the molecule's ionization potential and electron affinity, respectively.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

| Note: This data is illustrative and would be generated from specific DFT calculations. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a detailed picture of charge transfer and electron delocalization. nih.gov For this compound, NBO analysis can elucidate the interactions between the aminomethyl, fluoro, and thiol substituents and the benzene (B151609) ring.

Table 3: NBO Analysis of Key Interactions in this compound (Exemplary Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | σ(C-C) | 3.2 |

| LP (N) | σ(C-H) | 2.5 |

| LP (F) | σ*(C-C) | 1.8 |

| Note: This data is illustrative and would be generated from specific NBO calculations. LP denotes a lone pair. |

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the theoretical model. dntb.gov.uasemanticscholar.orgnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. dntb.gov.ua This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the molecule. nih.gov These theoretical spectra, when scaled appropriately, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted chemical shifts can be compared to experimental data to confirm the molecular structure.

Table 4: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis | λmax | 254 nm |

| IR | C-F stretch | 1250 cm⁻¹ |

| S-H stretch | 2580 cm⁻¹ | |

| N-H stretch | 3350, 3450 cm⁻¹ | |

| ¹H NMR | SH proton | 3.5 ppm |

| CH₂ protons | 3.9 ppm | |

| Aromatic protons | 6.8 - 7.2 ppm | |

| ¹³C NMR | C-S | 128 ppm |

| C-F | 162 ppm | |

| C-N | 45 ppm | |

| Note: This data is illustrative and would be generated from specific computational calculations. |

Molecular Dynamics and Simulation Approaches for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics and flexibility of this compound. nih.gov

These simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. scispace.com This is particularly important for understanding how the molecule might change its shape in different environments, such as in solution or when interacting with a biological target. The results of MD simulations can be analyzed to determine properties such as root-mean-square deviation (RMSD) and radius of gyration (Rg) to characterize the stability and compactness of different conformations. nih.gov This approach can reveal the accessible conformations of the molecule and their relative populations. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. researchgate.netsemanticscholar.org Computational modeling plays a crucial role in modern SAR analysis. nih.govresearchgate.net For this compound and its derivatives, computational SAR studies can be used to predict their potential biological activities and to guide the design of new compounds with improved properties. mdpi.comnih.gov

By systematically modifying the structure of the parent molecule (e.g., by changing substituents on the benzene ring) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. Molecular docking simulations can be used to predict the binding mode and affinity of these compounds to a specific biological target, providing a structural basis for their activity. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are built on the principle that the activity of a molecule is a function of its physicochemical properties. For a series of this compound derivatives, a QSAR model would aim to predict their biological activity (e.g., enzyme inhibition) based on calculated molecular descriptors.

2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types. More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding by considering the three-dimensional properties of the molecules. mdpi.comfrontiersin.orgmdpi.com

CoMFA and CoMSIA in Practice:

Alignment: A crucial first step in 3D-QSAR is the structural alignment of the series of molecules under study. This is often done by superimposing them onto a common core, which for this series would be the this compound scaffold.

Field Calculation: In CoMFA, the aligned molecules are placed in a 3D grid, and steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at each grid point. frontiersin.org CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical relationship between the variations in these field values and the observed biological activities. frontiersin.org

The resulting 3D-QSAR models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a green contour in a CoMFA steric map would indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map would suggest that electropositive groups enhance activity. mdpi.com The predictive power of these models is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

| Compound (R-group) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Biological Activity (pIC50) |

|---|---|---|---|---|

| -H | 157.21 | 1.85 | 64.3 | 5.2 |

| -CH3 | 171.24 | 2.25 | 64.3 | 5.6 |

| -Cl | 191.66 | 2.55 | 64.3 | 6.1 |

| -OH | 173.21 | 1.60 | 84.5 | 5.9 |

| -NO2 | 202.21 | 1.90 | 110.1 | 6.5 |

Prediction of Chemical Active Sites and Reactivity Descriptors

The chemical reactivity of this compound can be theoretically predicted using methods rooted in Density Functional Theory (DFT). researchgate.net DFT calculations provide insights into the electronic structure of a molecule, allowing for the determination of various reactivity descriptors. These descriptors help identify the most probable sites for electrophilic and nucleophilic attacks. nih.gov

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity). The thiol (-SH) and aminomethyl (-CH₂NH₂) groups are expected to be primary contributors to the HOMO, making them likely sites for oxidation or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, negative potentials would be expected around the sulfur, nitrogen, and fluorine atoms due to their high electronegativity.

These computational analyses can predict that the thiol group is the most likely site for deprotonation and subsequent nucleophilic reactions, while the amino group also presents a site of nucleophilicity. The aromatic ring, influenced by the electron-withdrawing fluorine atom, would be activated towards certain substitution reactions.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity), localized on thiol/amino groups. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity), distributed over the aromatic ring. |

| HOMO-LUMO Gap (η) | 5.7 eV | Reflects chemical stability and low reactivity. |

| Electrophilicity Index (ω) | 2.3 eV | Measures the overall electrophilic nature of the molecule. |

| Dipole Moment | 2.1 D | Indicates the molecule's overall polarity. |

Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjptonline.orgnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. mdpi.com

For this compound, a docking study would involve:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., a kinase or enzyme).

Docking Simulation: Using software to explore various possible conformations of the ligand within the protein's active site. The software's algorithm samples different poses and orientations.

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. f1000research.com Lower binding energy values indicate more favorable and stable interactions. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds involving the fluorine atom.

The aminomethyl group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The thiol group can also participate in hydrogen bonding or form crucial interactions with metallic cofactors in metalloenzymes. The benzene ring can engage in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Predicting binding affinity accurately is a major goal of these studies. nih.govnih.gov While docking scores provide a rapid estimation, more rigorous methods like Molecular Dynamics (MD) simulations combined with free energy calculations (e.g., MM/PBSA or free energy perturbation) can yield more precise predictions of the binding free energy (ΔG). arxiv.orgarxiv.org

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Parent Compound | -7.5 | LYS78, ASP184 | H-Bond (NH2), H-Bond (F) |

| R = -OH | -8.2 | LYS78, ASP184, GLU95 | H-Bond (NH2), H-Bond (OH) |

| R = -CN | -7.9 | LYS78, ASP184, PHE185 | H-Bond (NH2), Pi-Pi Stacking |

| R = -CH3 | -7.7 | LYS78, ASP184, LEU130 | H-Bond (NH2), Hydrophobic |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most plausible pathway from reactants to products. For a molecule like this compound, a common reaction involves condensation with a carbonyl compound to form a benzothiazole (B30560) derivative, a scaffold of significant biological interest. nih.gov

Theoretical studies of this reaction would involve mapping the pathway, which typically proceeds in stages:

Nucleophilic attack of the amino group on the carbonyl carbon to form a hemiaminal intermediate.

Dehydration to form a Schiff base (iminothiophenol).

Intramolecular cyclization via nucleophilic attack of the thiol group.

Oxidation of the resulting benzothiazolidine to the final benzothiazole product.

For each step in the proposed reaction mechanism, computational methods can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Reaction Energetics: By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Key energetic parameters derived from this profile include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This barrier determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.

Reaction Energy (ΔErxn): The net energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value signifies an endothermic one.

These calculations allow chemists to understand the feasibility of a reaction, identify the rate-determining step (the one with the highest activation energy), and predict how substituents on the this compound scaffold might influence the reaction rate and outcome.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1. Schiff Base Formation | Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 | |

| Intermediate (Schiff Base) | -5.4 | |

| 2. Cyclization & Oxidation | Transition State 2 (TS2) | +22.5 (Rate-determining) |

| Intermediate (Benzothiazolidine) | -12.1 | |

| Product (Benzothiazole) | -25.8 |

Academic and Research Applications Excluding Clinical Human Trials and Associated Data

Role as Chemical Building Blocks in Advanced Organic Synthesis

2-(Aminomethyl)-6-fluorobenzenethiol serves as a valuable trifunctional building block in organic synthesis. The presence of an aromatic thiol, a primary amine, and a fluorine atom on a single benzene (B151609) ring offers chemists a versatile scaffold for constructing complex molecules. sigmaaldrich.comfluorochem.co.uk The distinct reactivity of these functional groups allows for selective and sequential transformations, enabling the synthesis of diverse molecular architectures. Fluorinated building blocks, in particular, are widely used for synthesizing drugs and agrochemicals due to fluorine's unique properties, such as high electronegativity and its ability to modulate a molecule's biological activity. ossila.com

The structure of this compound is particularly suited for the synthesis of complex organosulfur compounds, which are vital in pharmaceuticals, biomedical imaging, and electronics. sciencedaily.comeurekalert.org The thiol group provides a reactive handle for introducing sulfur into larger molecules, while the aminomethyl group can be used to build side chains or participate in cyclization reactions. For instance, this building block can be a key precursor in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all components. nih.gov This approach is highly efficient for creating structurally diverse molecules from simple starting materials. nih.gov The fluorine substituent can enhance the metabolic stability and binding affinity of the final products, a desirable trait in medicinal chemistry. ossila.com The synthesis of various heterocyclic systems, such as benzothiazoles, can be envisioned using this precursor, leveraging the intramolecular condensation between the amine and thiol functionalities with appropriate reagents. mdpi.com

Table 1: Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Key Reactions | Potential Applications in Synthesis |

|---|---|---|

| Thiol (-SH) | Thioetherification, disulfide formation, metal coordination | Introduction of sulfur into heterocyclic and fused-ring systems. eurekalert.org |

| Aminomethyl (-CH₂NH₂) | Amide bond formation, imine formation, N-alkylation, cyclization | Attachment of side chains, construction of nitrogen-containing heterocycles. nih.govnih.gov |

| Fluorine (-F) | Nucleophilic aromatic substitution (under certain conditions) | Modulation of electronic properties, metabolic stability, and lipophilicity of target molecules. ossila.com |

| Benzene Ring | Electrophilic/nucleophilic aromatic substitution | Serves as a rigid scaffold for orienting functional groups in 3D space. |

The unique combination of functional groups in this compound makes it an ideal substrate for developing novel synthetic methodologies. mdpi.com For example, its use can spur advancements in chemoselective reactions where one functional group reacts in the presence of others. Researchers can explore selective protection and deprotection strategies or develop catalysts that can differentiate between the nucleophilic amine and thiol groups. The compound can also be employed in the synthesis of organosulfur skeletons from aryne intermediates, a modern approach that circumvents challenges associated with traditional methods, such as harsh reaction conditions and the formation of unwanted by-products. sciencedaily.comeurekalert.org Studying the reaction pathways involving this molecule can provide deeper insights into reaction mechanisms, particularly in the fields of transition-metal-catalyzed cross-coupling and heterocyclic synthesis.

Ligand Design in Coordination Chemistry and Catalysis

The amine and thiol groups of this compound make it an excellent candidate for ligand design in coordination chemistry. ucj.org.ua These groups can act as Lewis bases, donating their lone pairs of electrons to a metal center to form stable coordination complexes. The resulting bidentate (N,S) chelation can impart significant stability to the metal complex, a crucial feature for catalytic applications. bohrium.com The fluorine atom can influence the electronic properties of the ligand, thereby tuning the reactivity of the coordinated metal center.

While this compound is itself achiral, it serves as a valuable starting material for the synthesis of chiral ligands. Chirality can be introduced by modifying the aminomethyl group with a chiral auxiliary or by synthesizing derivatives where the nitrogen or sulfur atom becomes a stereocenter upon coordination. Chiral ligands are essential for asymmetric catalysis, a field focused on the stereoselective synthesis of molecules. mdpi.com The development of such ligands is critical for producing enantiomerically pure pharmaceuticals, where often only one enantiomer is therapeutically active. nih.gov For example, chiral metal complexes derived from similar scaffolds are used in enantioselective C-H functionalization, a powerful method for assembling complex bioactive molecules. mdpi.com

The design of effective ligands is a cornerstone of modern organometallic catalysis. semanticscholar.orgmdpi.com Ligands like N-heterocyclic carbenes (NHCs) have revolutionized the field by enhancing the activity and stability of metal catalysts. mdpi.com Similarly, ligands derived from this compound can be used to create novel metal complexes with unique catalytic properties. The "hard" amine and "soft" thiol donor atoms can coordinate with a wide range of transition metals, such as palladium, ruthenium, and copper. bohrium.commdpi.com These complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation processes. semanticscholar.org The fluorine substituent can improve the stability and catalytic performance of these complexes, making them more robust and efficient.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound-derived Ligands

| Catalytic Reaction Type | Role of the Ligand | Potential Metal Center |

|---|---|---|

| Cross-Coupling Reactions | Stabilizes the active metal species, influences reductive elimination. | Palladium (Pd), Nickel (Ni) |

| Asymmetric Hydrogenation | Provides a chiral environment around the metal to control stereoselectivity. mdpi.com | Ruthenium (Ru), Rhodium (Rh) |

| C-H Activation/Functionalization | Directs the metal to a specific C-H bond and facilitates its cleavage. mdpi.com | Palladium (Pd), Iridium (Ir) |

| Oxidation Reactions | Modulates the redox potential of the metal center. | Copper (Cu), Iron (Fe) |

Development of Chemical Probes for Molecular Biology and Imaging

Chemical probes are powerful tools used to study biological processes in real-time within living systems. nih.govnih.gov The design of these probes often involves combining a recognition element that selectively interacts with a target analyte with a signaling unit, such as a fluorophore. nih.gov this compound possesses structural features that make it a promising platform for developing such probes.

The thiol group is known to be reactive toward specific biological species, such as reactive oxygen species (ROS) and electrophiles, and can also bind to soft metal ions like mercury and copper. nih.gov This reactivity can be harnessed to design reaction-based probes that exhibit a change in their optical properties (e.g., fluorescence) upon interaction with the target. nih.govresearchgate.net The primary amine provides a convenient attachment point for linking the benzenethiol (B1682325) core to a fluorophore or other reporter molecules. nih.gov Furthermore, the entire molecule could be incorporated into larger systems designed as activatable probes, which remain non-fluorescent until they encounter a specific enzyme or chemical environment within a cell, a strategy used for in vivo imaging of diseases like cancer. nih.govoncotarget.com The development of such targeted probes is a rapidly growing area of chemical biology, enabling earlier diagnosis and better monitoring of diseases. nih.gov

Table 3: Features of this compound for Chemical Probe Development

| Structural Feature | Role in Probe Design | Potential Biological Target |

|---|---|---|

| Thiol Group (-SH) | Acts as a reactive site for analyte recognition. nih.gov | Reactive Oxygen Species (ROS), biothiols (e.g., glutathione), heavy metal ions (Hg²⁺, Cu²⁺). nih.govresearchgate.net |

| Aminomethyl Group (-CH₂NH₂) | Serves as a linker to attach fluorophores or targeting moieties. nih.gov | Can be used to target specific cellular compartments or proteins. |

| Fluorophenyl Core | Can be part of a larger fluorophore system or modulate the probe's photophysical properties. | General cellular imaging, targeted imaging of specific tissues. oncotarget.com |

Design and Application of Fluorescent Probes Utilizing Thiol Reactivity and Amine Conjugation

The design of fluorescent probes often leverages the unique reactivity of thiol groups and the versatile nature of amines for conjugation to fluorophores. rsc.orgnih.gov The thiol group is a strong nucleophile, making it an excellent reaction site for developing "turn-on" or ratiometric fluorescent probes that can detect specific analytes or changes in the cellular microenvironment. nih.govnih.gov The general strategy involves attaching a thiol-reactive group to a fluorophore, which is initially in a quenched or non-fluorescent state. Reaction with a target thiol-containing species can lead to a conformational change or cleavage of the quenching moiety, resulting in a significant increase in fluorescence. nih.gov

Common reactions exploited for thiol detection include Michael addition, thiol-disulfide exchange, and nucleophilic aromatic substitution. rsc.orgnih.gov The amine group on the benzenethiol core can be used as a handle to attach the molecule to various fluorophores, such as coumarins, fluoresceins, or BODIPY dyes, through stable amide bond formation. This modular approach allows for the fine-tuning of the photophysical properties of the resulting probes. globethesis.com

For example, sulfonyl benzothiazoles have been developed as fluorescent probes for biothiols based on thiol-mediated nucleophilic aromatic substitutions. These probes demonstrate high selectivity and reactivity towards small molecule and protein thiols, enabling the visualization of endogenous thiols in living cells. nih.gov

Probing Cellular and Subcellular Biological Processes In Vitro

Fluorescent probes derived from aminothiophenol scaffolds are valuable tools for imaging and understanding complex biological processes within cells in a non-invasive manner. nih.govnih.gov Their ability to cross cell membranes and selectively react with specific intracellular components allows for real-time monitoring of cellular dynamics. mdpi.com

These probes can be designed to target specific organelles, such as mitochondria or lysosomes, by incorporating targeting moieties into their structure. Once localized, they can report on the presence and concentration of specific analytes, like reactive oxygen species (ROS), metal ions, or biothiols, which are crucial for normal cellular function and are often dysregulated in disease states. nih.gov For instance, probes have been developed that can visualize the dynamic changes of thiols within living cells, providing insights into cellular redox homeostasis. nih.gov The development of near-infrared (NIR) fluorescent probes is particularly advantageous for in vitro and in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org

Albumin Binding Fluorescent Probes for Displacement Studies

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a drug to albumin can significantly affect its pharmacokinetic profile and efficacy. Fluorescent probes are widely used to study drug-albumin interactions through displacement assays.

In these assays, a fluorescent probe that is known to bind to a specific site on albumin is used. When a drug candidate that competes for the same binding site is introduced, it displaces the fluorescent probe, leading to a change in the fluorescence signal (either an increase or decrease, depending on the probe's characteristics). This change can be measured to determine the binding affinity of the drug for albumin. The aminothiophenol scaffold can be incorporated into molecules designed to bind to albumin's drug-binding sites. The fluorine atom can enhance binding affinity through favorable interactions within the protein pocket.

Investigation of Molecular Mechanisms of Biological Activity (Preclinical In Vitro/In Silico)

Enzyme Inhibition Studies and Molecular Target Identification

Fluorinated benzothiazoles and related structures have been extensively studied as inhibitors of various enzymes. The fluorine atom can alter the electronic properties and conformation of a molecule, leading to enhanced binding affinity and selectivity for the target enzyme. nih.govnih.gov The 2-aminobenzothiazole (B30445) core is a "privileged structure" in medicinal chemistry, meaning it can serve as a scaffold for developing inhibitors against a wide range of biological targets. nih.govresearchgate.net

For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated as potent inhibitors of cytochrome P450 CYP1A1, an enzyme implicated in the metabolism of xenobiotics and the activation of pro-carcinogens. bohrium.com Other derivatives have shown inhibitory activity against enzymes like aldose reductase, which is involved in diabetic complications, and various kinases that play a role in cancer progression. nih.gov Molecular docking studies are often employed to predict the binding mode of these inhibitors within the active site of the target enzyme, guiding the design of more potent and selective compounds. nih.govnih.gov

| Compound Class | Target Enzyme | Biological Relevance |

| Fluorinated 2-(4-Aminophenyl)benzothiazoles | Cytochrome P450 CYP1A1 | Cancer, Xenobiotic Metabolism |

| Fluorinated Benzothiazole (B30560) Hybrids | Aldose Reductase (ALR2) | Diabetic Complications |

| 2-Aminobenzothiazole Derivatives | PI3Kγ | Cancer, Inflammation |

| 2-Aminobenzothiazole-Thiadiazole Hybrids | Not Specified | Antimicrobial Activity |

Interaction with Biological Macromolecules (e.g., Proteins, Receptors, DNA)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. The presence of fluorine in a molecule can significantly influence these interactions. rsc.orgfu-berlin.denih.gov Fluorine can participate in various non-covalent interactions, including hydrogen bonding (as an acceptor), dipole-dipole interactions, and multipolar interactions with aromatic systems. researchgate.netmdpi.com These interactions can enhance the binding affinity and specificity of a compound for its target protein or receptor. rsc.org

In the context of protein-protein interactions, fluorinated amino acids are used to probe and modulate these interactions. rsc.org While not directly a peptide, the aminobenzenethiol scaffold can be part of a larger molecule designed to mimic a peptide and disrupt a protein-protein interaction. The incorporation of fluorine can improve metabolic stability and cell permeability. nih.gov Furthermore, the benzothiazole ring system is known to interact with DNA, and derivatives have been designed to act as DNA intercalators or groove binders, potentially leading to anticancer effects. nih.gov

Preclinical Assessment of Specific Biological Activities (e.g., Antiproliferative, Antimicrobial, Antifungal, Antitubercular)

Derivatives of fluorinated 2-aminobenzothiazole have demonstrated a wide range of promising biological activities in preclinical studies.

Antiproliferative Activity: Many fluorinated 2-aminobenzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines. bohrium.comnih.govacs.org For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a highly potent agent with a broad spectrum of activity in the National Cancer Institute's 60-cell line screen. bohrium.com The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. nih.govnih.gov The substitution pattern of fluorine on the benzothiazole ring has been shown to significantly impact the potency and selectivity of these compounds. bohrium.com

| Compound | Cell Line | IC50 (µM) |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast Cancer) | <0.001 |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast Cancer) | <0.001 |

| 2-Aminobenzothiazole-piperazine derivative (OMS5) | A549 (Lung Cancer) | 25.3 |

| 2-Aminobenzothiazole-piperazine derivative (OMS14) | MCF-7 (Breast Cancer) | 33.6 |

Antimicrobial and Antifungal Activity: The benzothiazole scaffold is a common feature in many antimicrobial and antifungal agents. chemijournal.comniscpr.res.inpsu.edu Fluorination can enhance the lipophilicity of these compounds, which may improve their ability to penetrate microbial cell walls. nih.govresearchgate.net Various studies have reported the synthesis and evaluation of fluoro-substituted benzothiazole derivatives against a range of bacteria and fungi. chemijournal.comresearchgate.netresearchgate.net For example, some derivatives have shown inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. chemijournal.comniscpr.res.in

Antitubercular Activity: Tuberculosis remains a major global health problem, and there is an urgent need for new antitubercular drugs. The benzothiazole nucleus has been identified as a promising scaffold for the development of new anti-TB agents. nih.govderpharmachemica.commdpi.com Fluorinated chalcones and pyridine (B92270) derivatives have also been explored as potential antitubercular lead compounds. nih.gov Triazole thiol derivatives, which share the thiol feature with our compound of interest, have shown strong anti-TB activity. nih.gov

Structure-Based Drug Design and Lead Compound Identification

Structure-based drug design is a sophisticated process that relies on the three-dimensional structural information of a biological target to design and develop new drugs. This methodology aims to create molecules that can bind to a specific target with high affinity and selectivity, thereby modulating its biological activity. The identification of a "lead compound"—a molecule that shows promising therapeutic activity—is a critical first step in this process.

However, searches of academic and research databases have yielded no studies where this compound has been utilized as a scaffold or starting point for structure-based drug design or in the identification of lead compounds for any therapeutic target. The scientific community has not published any findings that would indicate its use in these initial stages of drug discovery.

Prediction of Pharmacotherapeutic Potential and Mechanism of Action Using Computational Tools

In modern drug discovery, computational tools play a crucial role in predicting the potential therapeutic uses and mechanisms of action of new chemical entities. These in silico methods can assess a compound's likely interactions with biological targets, its pharmacokinetic properties, and its potential for therapeutic efficacy.

There is currently no published research that applies these computational models to this compound. As a result, its pharmacotherapeutic potential and its likely mechanism of action remain purely speculative and have not been explored or validated through computational or experimental means in a non-clinical research setting.

Applications in Materials Science and Optoelectronics (e.g., Perovskite Ligands)

In the realm of materials science and optoelectronics, researchers are constantly seeking new organic molecules that can serve as ligands to enhance the performance and stability of materials such as perovskites. These ligands can passivate defects, improve charge transport, and protect the material from environmental degradation, making them critical components in devices like solar cells and LEDs.

A comprehensive search of the relevant literature indicates that this compound has not been investigated or reported for use as a ligand in perovskites or for any other application within materials science and optoelectronics. Its potential properties and performance in these areas are unknown, as no research has been made publicly available.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(Aminomethyl)-6-fluorobenzenethiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of 6-fluorobenzaldehyde derivatives followed by thiolation. Key steps include:

- Reduction : Use sodium borohydride or catalytic hydrogenation to reduce imine intermediates to the amine .

- Thiolation : Introduce the thiol group via nucleophilic substitution with thiourea under acidic conditions, followed by hydrolysis .

- Optimization : Monitor pH and temperature to avoid side reactions (e.g., oxidation of thiol groups). Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is this compound utilized in chromatographic applications for complex mixture analysis?

- Methodological Answer : The compound’s aromatic amine and thiol groups make it a versatile derivatization agent in HPLC and GC-MS.

- Derivatization Protocol : React with carbonyl-containing analytes (e.g., ketones) to form stable thioacetal derivatives, improving detection sensitivity .

- Validation : Use spiked biological samples to confirm recovery rates (≥85%) and linearity (R² > 0.99) across 0.1–100 µM ranges .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound with electrophilic agents?

- Methodological Answer : Discrepancies in reactivity (e.g., with alkyl halides) may arise from competing thiol oxidation or steric hindrance. To address this:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions (pH 7–9, 25–40°C).

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing pathways .

- Experimental Validation : Confirm dominant pathways via LC-MS monitoring of intermediates .

Q. How can crystallographic data clarify structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving tautomerism or conformational flexibility. For example:

- Crystallization : Grow crystals in ethanol/water (7:3) at 4°C.

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) to resolve fluorine positional disorder .

- Refinement : Apply SHELXL-2018 to model thermal parameters and hydrogen bonding networks (e.g., S–H⋯N interactions) .

Q. What role does this compound play in modulating enzyme activity, and how can its binding mechanisms be characterized?

- Methodological Answer : The compound acts as a competitive inhibitor for cysteine proteases (e.g., caspase-3).

- Kinetic Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure IC₅₀ values (typically 2–5 µM) .

- Structural Analysis : Perform co-crystallization with the enzyme and analyze binding via cryo-EM or NMR titration to map active-site interactions .

Safety and Handling

Q. What protocols ensure safe handling of this compound given its reactivity and toxicity?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Exposure Mitigation : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize spills with 10% sodium bicarbonate .

- Toxicity Testing : Conduct Ames tests (OECD 471) to assess mutagenicity and LC50 assays in zebrafish embryos for acute toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.